molecular formula C12H14BrN3O2 B6635226 3-bromo-N-(2-oxoazepan-3-yl)pyridine-2-carboxamide

3-bromo-N-(2-oxoazepan-3-yl)pyridine-2-carboxamide

Numéro de catalogue B6635226
Poids moléculaire: 312.16 g/mol
Clé InChI: WQBGUMJABWKFGT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-bromo-N-(2-oxoazepan-3-yl)pyridine-2-carboxamide is a compound that belongs to the class of pyridine derivatives. It has been the subject of scientific research due to its potential applications in the field of medicinal chemistry.

Mécanisme D'action

The mechanism of action of 3-bromo-N-(2-oxoazepan-3-yl)pyridine-2-carboxamide is not fully understood. However, it has been suggested that it exerts its anticancer activity by inhibiting the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. It has also been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that 3-bromo-N-(2-oxoazepan-3-yl)pyridine-2-carboxamide can induce apoptosis (programmed cell death) in cancer cells. It has also been found to reduce the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). In addition, it has been shown to improve cognitive function in animal models of Alzheimer's disease.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 3-bromo-N-(2-oxoazepan-3-yl)pyridine-2-carboxamide in lab experiments is its potential as a lead compound for the development of new anticancer and anti-inflammatory drugs. However, its limitations include its low solubility in water, which may affect its bioavailability and pharmacokinetics.

Orientations Futures

There are several future directions for the study of 3-bromo-N-(2-oxoazepan-3-yl)pyridine-2-carboxamide. One direction is to investigate its potential as a treatment for other neurodegenerative diseases such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Another direction is to explore its mechanism of action in more detail, particularly its interaction with the Akt/mTOR signaling pathway. Additionally, further research is needed to optimize its pharmacokinetics and bioavailability for use as a drug.

Méthodes De Synthèse

The synthesis of 3-bromo-N-(2-oxoazepan-3-yl)pyridine-2-carboxamide involves the reaction of 3-bromo-2-pyridinecarboxylic acid with 3-amino-2-oxoazepane in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is purified by column chromatography to obtain the final compound.

Applications De Recherche Scientifique

3-bromo-N-(2-oxoazepan-3-yl)pyridine-2-carboxamide has been studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been investigated for its potential as an anti-inflammatory agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Propriétés

IUPAC Name

3-bromo-N-(2-oxoazepan-3-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3O2/c13-8-4-3-7-14-10(8)12(18)16-9-5-1-2-6-15-11(9)17/h3-4,7,9H,1-2,5-6H2,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQBGUMJABWKFGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)C(C1)NC(=O)C2=C(C=CC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-(2-oxoazepan-3-yl)pyridine-2-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.